5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
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Overview
Description
5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a piperidine ring and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrazine moiety via etherification reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole: Lacks the chloro substituent.
5-chloro-2-{4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole: Contains a pyridine moiety instead of pyrazine.
Uniqueness
The presence of the chloro substituent and the pyrazine moiety in 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
5-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-1-2-15-14(9-13)21-17(24-15)22-7-3-12(4-8-22)11-23-16-10-19-5-6-20-16/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKVTIQFMOVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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